

GSK-1482160 blood-brain barrier penetration capabilities

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GSK-1482160 (isomer)	
Cat. No.:	B12423405	Get Quote

An In-depth Technical Guide on the Blood-Brain Barrier Penetration Capabilities of GSK-1482160

Introduction

GSK-1482160 is an orally active, negative allosteric modulator of the P2X7 receptor (P2X7R). [1][2] The P2X7R is an ATP-gated cation channel that plays a crucial role in initiating inflammatory signaling cascades, particularly the release of pro-inflammatory cytokines like interleukin-1 β (IL-1 β).[3][4] Its expression on immune cells within the central nervous system (CNS), such as microglia and astrocytes, has implicated it in the pathology of various neurodegenerative and neuroinflammatory diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[3][5][6] Consequently, the ability of a P2X7R antagonist to penetrate the blood-brain barrier (BBB) is a critical determinant of its therapeutic potential for CNS disorders. This document provides a comprehensive overview of the BBB penetration capabilities of GSK-1482160, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on Blood-Brain Barrier Penetration and Pharmacokinetics

GSK-1482160 has been confirmed to be a CNS-penetrant compound.[6][7][8] Its ability to cross the BBB has been primarily evaluated through preclinical and clinical imaging studies using radiolabeled variants, [11C]GSK1482160 and [18F]GSK1482160.[1][5][9]



Preclinical and Clinical CNS Penetration Data



Species/Subject	Model/Condition	Key Findings	Reference	
Mice	Lipopolysaccharide (LPS)-induced neuroinflammation	3.6-fold increase in tracer uptake in the brain 72 hours after LPS injection compared to controls.	[9]	
Rats	Healthy	Low brain uptake due to poor binding affinity of the compound for the rat P2X7 receptor.	[9]	
Rats	Experimental Autoimmune Encephalomyelitis (EAE)	Autoimmune spinal cord correlated Encephalomyelitis with P2X7R		
Mice	Tauopathy Model (rTg4510)			
Non-Human Primates (Macaques)	Healthy		[9]	
Humans	Healthy Volunteers	Low brain uptake, with only about 2% of the injected dose detected in the brain. This led to the conclusion that the tracer was unsuitable for further clinical evaluation.	[9]	



General Pharmacokinetic Parameters

Species	Route of Adminis tration	Dose	Tmax	Half-life (T1/2)	Plasma Clearan ce	Oral Bioavail ability (%F)	Referen ce
Rat	Intraveno us (IV)	1 mg/kg	N/A	1.5 h	9 mL/min/k g	N/A	[11]
Rat	Oral (p.o.)	3 mg/kg	1 h	N/A	N/A	65%	[11]
Human	Oral (p.o.)	Up to 1 g (single dose)	< 3.5 h	< 4.5 h	N/A	N/A	[12]

Despite promising preclinical data in some animal models, the development of GSK-1482160 was discontinued.[6] Pharmacokinetic/pharmacodynamic (PK/PD) modeling from a first-in-human study indicated that it was not possible to achieve the necessary target engagement (>90% inhibition of IL-1β release) while maintaining a sufficient safety margin.[11][12][13]

Experimental Protocols

The assessment of GSK-1482160's BBB penetration has largely relied on Positron Emission Tomography (PET) imaging in conjunction with animal models of neuroinflammation.

Protocol: In Vivo PET Imaging of P2X7R in a Mouse Model of Neuroinflammation

- Animal Model Induction: Neuroinflammation is induced in mice, for example, through an
 intraperitoneal (i.p.) injection of lipopolysaccharide (LPS). Control animals receive a vehicle
 injection.
- Radiotracer Synthesis: GSK-1482160 is radiolabeled with a positron-emitting isotope, typically Carbon-11 ([11C]GSK1482160) or Fluorine-18 ([18F]GSK1482160), with high radiochemical purity and specific activity.[9]

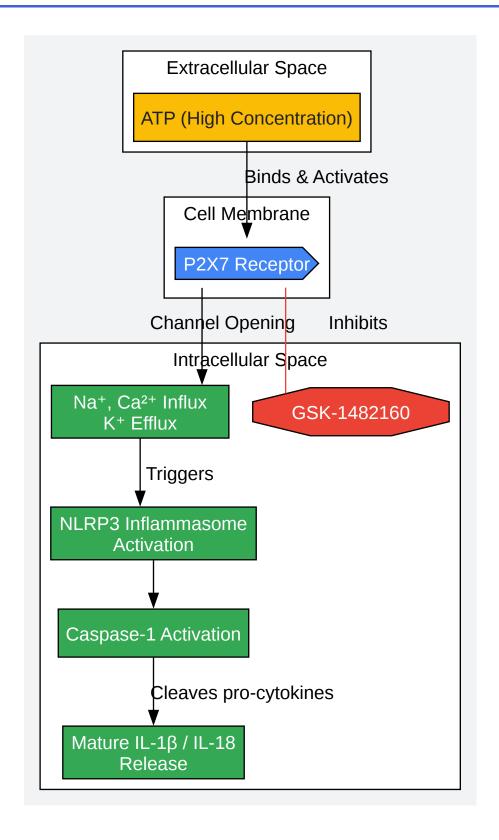


- Radiotracer Administration: A defined dose of the radiolabeled GSK-1482160 is administered to both the neuroinflammation model and control mice, usually via intravenous (i.v.) injection.
- PET Scanning: At a specified time post-injection, the animals are anesthetized and placed in a microPET scanner. Dynamic or static images of the brain are acquired over a set period to measure the uptake and distribution of the radiotracer.
- Image Analysis: The PET images are reconstructed and can be co-registered with anatomical MRI or CT scans for precise localization of the signal. Regions of interest (ROIs) are drawn on the images (e.g., cortex, hippocampus) to quantify tracer uptake.
- Quantification: Tracer uptake is often expressed as the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration by the injected dose and the animal's body weight. Comparisons are then made between the neuroinflammation and control groups.[5][10]
- Ex Vivo Validation: Following the imaging session, brain tissue may be collected for techniques like autoradiography or immunofluorescence staining to confirm the correlation between radiotracer uptake and the expression of the P2X7 receptor.[5][10]

Signaling Pathways and Experimental Workflows P2X7 Receptor Signaling Pathway in Neuroinflammation

The P2X7 receptor is a key component of the inflammasome pathway in microglia. Its activation by high concentrations of extracellular ATP, often released from damaged cells, triggers a cascade of events leading to neuroinflammation.





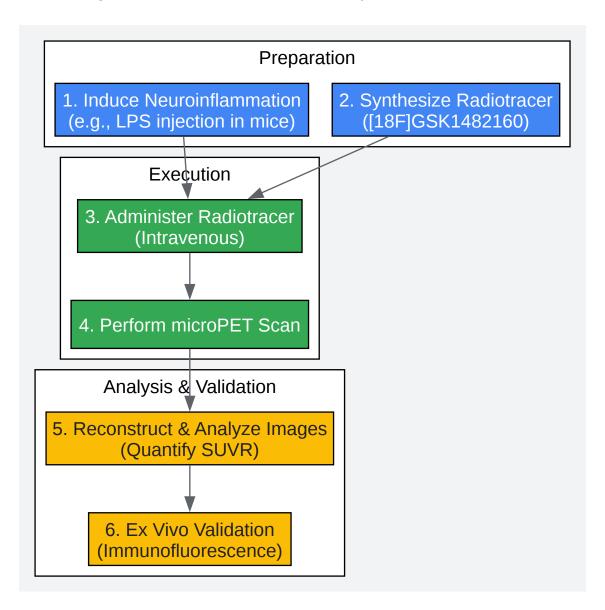
Click to download full resolution via product page

Caption: P2X7R signaling cascade leading to inflammasome activation and cytokine release.



Experimental Workflow for Preclinical PET Imaging

The process of evaluating a CNS-penetrant compound like GSK-1482160 using PET involves several distinct stages, from model creation to data analysis.



Click to download full resolution via product page

Caption: Workflow for assessing GSK-1482160 brain uptake using PET in animal models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | The P2X7 Receptor: Central Hub of Brain Diseases [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. tebubio.com [tebubio.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK-1482160 blood-brain barrier penetration capabilities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12423405#gsk-1482160-blood-brain-barrier-penetration-capabilities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com